Zinc, chloro[(6-chloro-3-pyridinyl)methyl]-
Overview
Description
Zinc, chloro[(6-chloro-3-pyridinyl)methyl]- is a useful research compound. Its molecular formula is C6H5Cl2NZn and its molecular weight is 227.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalytic Activities and Environmental Applications
Polymerization Catalysts :
- Zinc phenoxides have shown catalytic activity for the copolymerization of epoxides and carbon dioxide, demonstrating potential for creating environmentally friendly polymers (Darensbourg et al., 1999).
- Zinc-based metal-organic frameworks (MOFs) have been utilized in the photodegradation of dyes under UV and visible light, presenting an efficient method for water purification in textile industries (Masoomi et al., 2016).
Environmental Remediation :
- Zinc complexes have been explored as hole transporters for solar cells inspired by natural photosynthesis, indicating a potential for renewable energy applications (Li et al., 2015).
Structural Characterizations and Material Science
Coordination Chemistry :
- Studies on zinc perchlorate complexes with multidentate nitrogen ligands have provided insights into coordination geometries and ligand behaviors, contributing to our understanding of zinc's chemical properties and reactions (Carra et al., 2013).
Nanotechnology :
- Zinc oxide nanostructures have been synthesized in various forms, showcasing the material's versatility for applications in sensors, transducers, and optoelectronics (Wang, 2004).
Chemical Interactions and Mechanisms
Reactivity and Ligand Exchange :
- Research on the reactivity of zinc with sulfur and other ligands has expanded our knowledge of zinc's chemical behavior, which is crucial for developing new materials and chemical processes (Verma et al., 1995).
Oxidation Processes :
- Zinc chlorochromate has been identified as an efficient oxidizing agent for various organic compounds, highlighting its utility in organic synthesis and industrial applications (Firouzabadi & Sharifi, 1992).
Mechanism of Action
Target of Action
The primary target of Zinc, chloro[(6-chloro-3-pyridinyl)methyl]-, also known as MFCD02260166, is the CHRNA7-FAM7A fusion protein in humans . This protein plays a crucial role in the nervous system, particularly in the transmission of nerve impulses.
Mode of Action
Zinc, chloro[(6-chloro-3-pyridinyl)methyl]- interacts with its target, the CHRNA7-FAM7A fusion protein, by binding to it . This binding action can lead to changes in the protein’s function, potentially altering the transmission of nerve impulses.
Properties
IUPAC Name |
2-chloro-5-methanidylpyridine;chlorozinc(1+) | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN.ClH.Zn/c1-5-2-3-6(7)8-4-5;;/h2-4H,1H2;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSXTBMHLNJQKD-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CN=C(C=C1)Cl.Cl[Zn+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NZn | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584197 | |
Record name | Chlorozinc(1+) (6-chloropyridin-3-yl)methanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40584197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
352530-36-0 | |
Record name | Chlorozinc(1+) (6-chloropyridin-3-yl)methanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40584197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.